Cas no 1936715-99-9 (Ethyl 2-(3-hydroxythietan-3-yl)acetate)

Ethyl 2-(3-hydroxythietan-3-yl)acetate 化学的及び物理的性質
名前と識別子
-
- EN300-1296840
- 1936715-99-9
- Ethyl2-(3-hydroxythietan-3-yl)acetate
- Ethyl 2-(3-hydroxythietan-3-yl)acetate
- 3-Thietaneacetic acid, 3-hydroxy-, ethyl ester
-
- インチ: 1S/C7H12O3S/c1-2-10-6(8)3-7(9)4-11-5-7/h9H,2-5H2,1H3
- InChIKey: KMLNEOJPKFIMLL-UHFFFAOYSA-N
- ほほえんだ: S1CC(CC(=O)OCC)(C1)O
計算された属性
- せいみつぶんしりょう: 176.05071541g/mol
- どういたいしつりょう: 176.05071541g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 71.8Ų
じっけんとくせい
- 密度みつど: 1.259±0.06 g/cm3(Predicted)
- ふってん: 272.6±25.0 °C(Predicted)
- 酸性度係数(pKa): 12.76±0.20(Predicted)
Ethyl 2-(3-hydroxythietan-3-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1296840-0.1g |
ethyl 2-(3-hydroxythietan-3-yl)acetate |
1936715-99-9 | 0.1g |
$1269.0 | 2023-06-06 | ||
Enamine | EN300-1296840-250mg |
ethyl 2-(3-hydroxythietan-3-yl)acetate |
1936715-99-9 | 250mg |
$1038.0 | 2023-09-30 | ||
Enamine | EN300-1296840-5000mg |
ethyl 2-(3-hydroxythietan-3-yl)acetate |
1936715-99-9 | 5000mg |
$3273.0 | 2023-09-30 | ||
Enamine | EN300-1296840-500mg |
ethyl 2-(3-hydroxythietan-3-yl)acetate |
1936715-99-9 | 500mg |
$1084.0 | 2023-09-30 | ||
Enamine | EN300-1296840-50mg |
ethyl 2-(3-hydroxythietan-3-yl)acetate |
1936715-99-9 | 50mg |
$948.0 | 2023-09-30 | ||
Enamine | EN300-1296840-0.05g |
ethyl 2-(3-hydroxythietan-3-yl)acetate |
1936715-99-9 | 0.05g |
$1212.0 | 2023-06-06 | ||
Enamine | EN300-1296840-0.5g |
ethyl 2-(3-hydroxythietan-3-yl)acetate |
1936715-99-9 | 0.5g |
$1385.0 | 2023-06-06 | ||
Enamine | EN300-1296840-1.0g |
ethyl 2-(3-hydroxythietan-3-yl)acetate |
1936715-99-9 | 1g |
$1442.0 | 2023-06-06 | ||
Enamine | EN300-1296840-0.25g |
ethyl 2-(3-hydroxythietan-3-yl)acetate |
1936715-99-9 | 0.25g |
$1328.0 | 2023-06-06 | ||
Enamine | EN300-1296840-10.0g |
ethyl 2-(3-hydroxythietan-3-yl)acetate |
1936715-99-9 | 10g |
$6205.0 | 2023-06-06 |
Ethyl 2-(3-hydroxythietan-3-yl)acetate 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
Ethyl 2-(3-hydroxythietan-3-yl)acetateに関する追加情報
Ethyl 2-(3-hydroxythietan-3-yl)acetate (CAS No. 1936715-99-9): A Comprehensive Overview
Ethyl 2-(3-hydroxythietan-3-yl)acetate, identified by its unique Chemical Abstracts Service (CAS) number 1936715-99-9, is a compound of significant interest in the field of chemical and pharmaceutical research. This organic compound, featuring a thietane backbone with hydroxyl and ester functional groups, has garnered attention due to its potential applications in various biochemical pathways and drug development processes.
The molecular structure of Ethyl 2-(3-hydroxythietan-3-yl)acetate consists of a five-membered heterocyclic ring containing sulfur, which is a key feature contributing to its unique chemical properties. The presence of both hydroxyl and ester groups makes it a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules. The compound's ability to participate in hydrogen bonding and form stable complexes with other molecules underscores its importance in medicinal chemistry.
Recent advancements in the field of synthetic chemistry have highlighted the utility of thietane derivatives in designing novel therapeutic agents. Ethyl 2-(3-hydroxythietan-3-yl)acetate has been explored as a precursor in the synthesis of various pharmacologically active compounds. Its structural motif is particularly relevant in the development of drugs targeting neurological disorders, where the thietane ring can mimic natural bioactive scaffolds found in biological systems.
In the realm of drug discovery, the hydroxyl group in Ethyl 2-(3-hydroxythietan-3-yl)acetate serves as a critical site for further functionalization, enabling the attachment of diverse pharmacophores. This flexibility has led to its incorporation into libraries of compounds screened for biological activity. Studies have demonstrated its potential role in modulating enzyme activity and interacting with specific protein targets, making it a valuable asset in medicinal chemistry campaigns.
The ester functionality of this compound also contributes to its reactivity, allowing for further derivatization through ester hydrolysis or transesterification reactions. These transformations are pivotal in generating analogs with tailored properties for drug development. The ability to modify both the hydroxyl and ester groups provides chemists with a high degree of control over the final structure and activity of derived compounds.
Recent research has also explored the pharmacokinetic properties of derivatives inspired by Ethyl 2-(3-hydroxythietan-3-yl)acetate. By leveraging computational modeling and experimental techniques, scientists have gained insights into how structural modifications influence absorption, distribution, metabolism, and excretion (ADME) profiles. This knowledge is crucial for optimizing drug candidates to ensure efficacy and safety in clinical settings.
The synthesis of Ethyl 2-(3-hydroxythietan-3-yl)acetate itself presents an interesting challenge due to the complexity of the thietane ring. Advanced synthetic methodologies, including transition metal-catalyzed reactions and organometallic chemistry, have been employed to achieve high yields and purity. These techniques are essential for producing sufficient quantities of the compound for both research and potential pharmaceutical applications.
In conclusion, Ethyl 2-(3-hydroxythietan-3-yl)acetate (CAS No. 1936715-99-9) represents a fascinating compound with broad implications in chemical biology and drug discovery. Its unique structural features and reactivity make it a valuable building block for developing novel therapeutic agents. As research continues to uncover new applications for this compound, its significance in advancing medical science is likely to grow further.
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